molecular formula C20H21FN4O3S B4228320 2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide

2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B4228320
M. Wt: 416.5 g/mol
InChI Key: VHCYMTQYZRCRRE-UHFFFAOYSA-N
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Description

This compound features a 3-oxopiperazine core substituted with a 4-fluorophenyl carbamothioyl group and an N-(3-methoxyphenyl)acetamide moiety. The 3-oxopiperazine scaffold is known for conformational flexibility, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-28-16-4-2-3-15(11-16)23-18(26)12-17-19(27)22-9-10-25(17)20(29)24-14-7-5-13(21)6-8-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,27)(H,23,26)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCYMTQYZRCRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl and methoxyphenyl groups, and the final acetamide formation. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various amines and carbonyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, including different solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carbonyl compounds, while reduction reactions can produce various alcohols or amines. Substitution reactions can lead to the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s interactions with biological molecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, focusing on substituent variations , biological activities , and structure-activity relationships (SAR) .

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Key Structural Features Biological Activity Unique Properties References
Target Compound :
2-{1-[(4-Fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide
3-Oxopiperazine core; 4-fluorophenyl carbamothioyl; 3-methoxyphenyl acetamide Hypothesized: Neuroprotective, antimicrobial (based on SAR) Fluorine substitution enhances metabolic stability; methoxy group improves solubility
N-(3-chlorophenyl)-2-[1-(3-methylbenzoyl)-3-oxopiperazin-2-yl]acetamide 3-Oxopiperazine core; 3-methylbenzoyl group; 3-chlorophenyl acetamide Analgesic, anti-inflammatory Benzoyl group increases steric bulk, reducing membrane permeability compared to carbamothioyl
2-(2,4-Dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide Dichlorophenoxy group; thiourea linkage; 4-methoxyphenyl Anticancer, antioxidant Dichlorophenoxy moiety enhances oxidative stress modulation
N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide Triazole ring; trifluoromethoxy group Antimicrobial, anti-inflammatory Trifluoromethoxy group improves binding to hydrophobic enzyme pockets
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide Pyrazole-oxane hybrid; trifluoromethylphenyl Antiviral, kinase inhibition Trifluoromethyl group enhances target affinity and bioavailability

Key Insights from Comparative Analysis

Substituent Impact on Bioactivity: The 4-fluorophenyl carbamothioyl group in the target compound may confer superior CYP450 enzyme resistance compared to non-fluorinated analogs (e.g., chlorophenyl derivatives) . Methoxy vs. Chloro Substituents: The 3-methoxyphenyl group in the target compound likely improves aqueous solubility over chlorophenyl analogs, which are more lipophilic but prone to metabolic dehalogenation .

Core Scaffold Variations: Replacement of the 3-oxopiperazine core with a pyridazinone ring (e.g., in compounds) shifts activity toward anti-inflammatory applications due to altered hydrogen-bonding patterns . Thiourea vs.

Therapeutic Potential: The target compound’s dual functional groups (fluorophenyl carbamothioyl and methoxyphenyl) position it as a candidate for CNS disorders (e.g., neuropathic pain) or infectious diseases (e.g., bacterial resistance modulation) . In contrast, trifluoromethyl-substituted analogs (e.g., ) are more suited for oncology due to their enhanced interaction with hydrophobic kinase domains .

Biological Activity

The compound 2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, synthesizing findings from various studies, and presenting data tables to highlight its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN3O2SC_{18}H_{20}FN_3O_2S, with a molecular weight of approximately 357.4 g/mol. The structure features a piperazine ring, a fluorophenyl group, and a methoxyphenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound through in vitro assays. A significant study involved screening against a panel of 60 cancer cell lines, following the National Cancer Institute (NCI) protocols.

In Vitro Evaluation

The anticancer activity was assessed at a concentration of 10 µM. The results indicated that the compound exhibited varying levels of activity across different cancer types:

Cancer Type Cell Line Response
LeukemiaK-562Sensitive
Colon CancerHCT-15Slightly Sensitive
MelanomaSK-MEL-5Slightly Sensitive
Breast CancerMCF-7Not Sensitive
Lung CancerA549Not Sensitive

The compound demonstrated low cytotoxicity but showed some sensitivity in leukemia cell lines, suggesting a potential for further development as an anticancer agent .

The proposed mechanism involves the inhibition of specific cellular pathways crucial for cancer cell proliferation. The presence of the carbamothioyl group may enhance interaction with target proteins involved in tumor growth regulation. However, detailed mechanistic studies are still required to elucidate the exact pathways affected.

Case Studies and Research Findings

  • Case Study: Antitumor Activity Assessment
    • In a study published in MDPI, the compound was evaluated for its ability to induce apoptosis in cancer cells. The findings suggested that it could trigger apoptotic pathways in sensitive cell lines, leading to decreased viability .
  • Research on Structural Variants
    • Variants of this compound have been synthesized and tested for enhanced biological activity. Modifications in the substituents on the piperazine ring have shown improved potency against certain cancer types, indicating that structural optimization is a viable strategy for enhancing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.